molecular formula C11H14BrO4P B14243183 2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate CAS No. 402578-97-6

2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate

Cat. No.: B14243183
CAS No.: 402578-97-6
M. Wt: 321.10 g/mol
InChI Key: MVGCDPYERDAVCB-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate is an organic compound with a complex structure It is characterized by the presence of a bromine atom, a methylphenyl group, and a dimethyl phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate typically involves multiple steps. One common method is the bromination of 1-(4-methylphenyl)ethenyl dimethyl phosphate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of other functional groups within the molecule.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Products include hydroxylated, aminated, or thiolated derivatives.

    Oxidation Reactions: Oxidized products may include ketones, aldehydes, or carboxylic acids.

    Reduction Reactions: Reduced products may include dehalogenated compounds or reduced functional groups.

Scientific Research Applications

2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phosphate group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methylphenyl)ethanone
  • 2-Bromo-1-(4-methylphenyl)propane
  • 2-Bromo-1-(4-methylphenyl)butane

Uniqueness

2-Bromo-1-(4-methylphenyl)ethenyl dimethyl phosphate is unique due to the presence of both a bromine atom and a dimethyl phosphate group, which confer distinct chemical and physical properties

Properties

CAS No.

402578-97-6

Molecular Formula

C11H14BrO4P

Molecular Weight

321.10 g/mol

IUPAC Name

[2-bromo-1-(4-methylphenyl)ethenyl] dimethyl phosphate

InChI

InChI=1S/C11H14BrO4P/c1-9-4-6-10(7-5-9)11(8-12)16-17(13,14-2)15-3/h4-8H,1-3H3

InChI Key

MVGCDPYERDAVCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=CBr)OP(=O)(OC)OC

Origin of Product

United States

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